(R)-1-(Pyridin-4-yl)ethanamine HCl
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Overview
Description
®-1-(Pyridin-4-yl)ethanamine HCl is a chiral amine compound with a pyridine ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-4-yl)ethanamine HCl typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of pyridine-4-carbaldehyde using a chiral reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing in an appropriate solvent such as toluene .
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyridin-4-yl)ethanamine HCl may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-4-yl)ethanamine HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
®-1-(Pyridin-4-yl)ethanamine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-4-yl)ethanamine HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems and enzyme activity, which can lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Pyridin-4-yl)ethanamine HCl: The enantiomer of the compound, which may have different biological activity.
Pyridine-4-carbaldehyde: A precursor in the synthesis of ®-1-(Pyridin-4-yl)ethanamine HCl.
Piperidine derivatives: Reduction products of the compound.
Uniqueness
®-1-(Pyridin-4-yl)ethanamine HCl is unique due to its chiral nature, which can result in specific interactions with biological targets that are not observed with its enantiomer or other similar compounds. This specificity makes it a valuable compound in the development of targeted therapies and in the study of chiral interactions in biological systems.
Properties
IUPAC Name |
(1R)-1-pyridin-4-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVICGVIPRKWZLA-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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